![molecular formula C12H19N B3196601 2-(3-Tert-butylphenyl)ethan-1-amine CAS No. 1000538-58-8](/img/structure/B3196601.png)
2-(3-Tert-butylphenyl)ethan-1-amine
Overview
Description
“2-(3-Tert-butylphenyl)ethan-1-amine” is an organic compound with the molecular formula C12H19N . It appears as a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for “2-(3-Tert-butylphenyl)ethan-1-amine” were not found, transaminase-mediated chiral selective synthesis has been used for similar compounds . In this process, transaminases capable of carrying out chiral selective transamination were screened, and ATA-025 was identified as the best enzyme. Dimethylsulfoxide (10% V/V) was found to be the best co-solvent for this bioconversion .Molecular Structure Analysis
The molecular structure of “2-(3-Tert-butylphenyl)ethan-1-amine” can be represented by the SMILES notation: CC©©C1=CC=CC(=C1)CCN . The InChI key for this compound is XLZCRVKMGMIMER-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-(3-Tert-butylphenyl)ethan-1-amine” is a liquid at room temperature . It has a molecular weight of 177.29 .Scientific Research Applications
Synthesis of N-heterocycles
Chiral sulfinamides, closely related in functionality to 2-(3-Tert-butylphenyl)ethan-1-amine, are pivotal in the stereoselective synthesis of amines and their derivatives. Tert-butanesulfinamide, a specific example, has been extensively utilized in asymmetric N-heterocycle synthesis via sulfinimines, leading to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are fundamental in the structure of many natural products and therapeutically relevant compounds (Philip et al., 2020).
Natural Sources and Bioactivities
2,4-Di-tert-butylphenol and its analogs, though not identical, share structural similarities with 2-(3-Tert-butylphenyl)ethan-1-amine. These compounds, produced by various organisms, have been extensively reviewed for their natural sources and bioactivities. They exhibit potent toxicity against a wide range of testing organisms, including their producers, and have been found in diverse species across bacteria, fungi, plants, and animals. The review highlights the significant environmental and biological roles of these compounds (Zhao et al., 2020).
Catalysis and Organic Synthesis
Tert-butylphenyl compounds are relevant in catalysis and organic synthesis. For example, palladium catalysts have been developed for the arylation of amines and alcohols with aryl halides and sulfonates, showcasing the versatility of similar compounds in forming C-N and C-O bonds. These catalysts have seen applications in natural product synthesis, new synthetic methodology, and medicinal chemistry, demonstrating their wide-ranging utility in organic synthesis (Muci & Buchwald, 2002).
Environmental and Technological Applications
Compounds with functionalities similar to 2-(3-Tert-butylphenyl)ethan-1-amine have been explored for environmental applications, such as the decomposition of hazardous compounds using advanced oxidation processes. For instance, nitrogen-containing compounds, including amines and azo dyes, have been targeted for degradation in efforts to improve water treatment technologies. These studies underscore the environmental significance and potential of these chemical functionalities in addressing pollution and enhancing treatment processes (Bhat & Gogate, 2021).
Safety and Hazards
properties
IUPAC Name |
2-(3-tert-butylphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-12(2,3)11-6-4-5-10(9-11)7-8-13/h4-6,9H,7-8,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZCRVKMGMIMER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Tert-butylphenyl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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